![molecular formula C15H14ClFN4O B14807096 2-[3-[(2-Chloro-6-fluorophenyl)methoxyimino]-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B14807096.png)
2-[3-[(2-Chloro-6-fluorophenyl)methoxyimino]-1-(dimethylamino)propylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-{[(2-chloro-6-fluorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile is a complex organic compound with potential applications in various fields such as pharmaceuticals and chemical research. This compound is characterized by its unique structure, which includes a chloro-fluorobenzyl group, an oxime functionality, and a malononitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-{[(2-chloro-6-fluorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chloro-fluorobenzyl intermediate: This step involves the reaction of a suitable benzyl halide with a fluorinating agent under controlled conditions.
Oxime formation: The chloro-fluorobenzyl intermediate is then reacted with hydroxylamine to form the oxime derivative.
Malononitrile addition: The oxime derivative is further reacted with malononitrile in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-{[(2-chloro-6-fluorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-[3-{[(2-chloro-6-fluorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-{[(2-chloro-6-fluorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, while the chloro-fluorobenzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluorobenzyl alcohol
- 2-chloro-6-fluorobenzylamine
- 2-chloro-6-fluorobenzyl chloride
Uniqueness
2-[3-{[(2-chloro-6-fluorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile is unique due to its combination of functional groups, which confer specific reactivity and biological activity. The presence of both chloro and fluoro substituents enhances its chemical stability and potential for selective interactions with biological targets.
Properties
Molecular Formula |
C15H14ClFN4O |
|---|---|
Molecular Weight |
320.75 g/mol |
IUPAC Name |
2-[3-[(2-chloro-6-fluorophenyl)methoxyimino]-1-(dimethylamino)propylidene]propanedinitrile |
InChI |
InChI=1S/C15H14ClFN4O/c1-21(2)15(11(8-18)9-19)6-7-20-22-10-12-13(16)4-3-5-14(12)17/h3-5,7H,6,10H2,1-2H3 |
InChI Key |
JDRAHLGAWMHGRI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)CC=NOCC1=C(C=CC=C1Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(E)-(2-ethoxyphenyl)methylidene]aniline](/img/structure/B14807013.png)
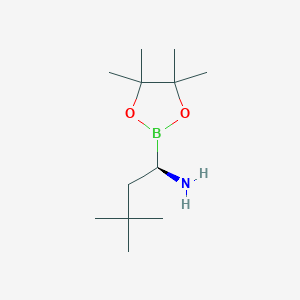
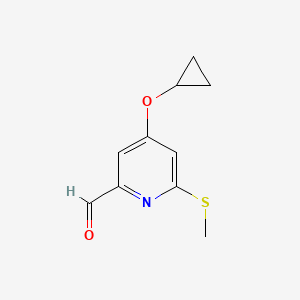
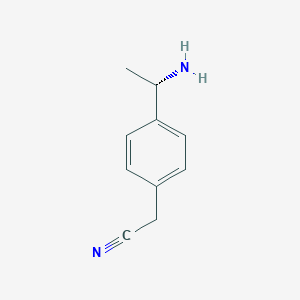
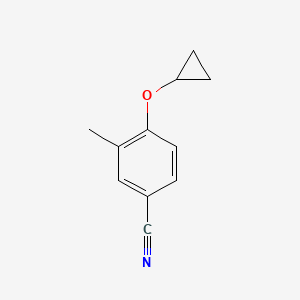
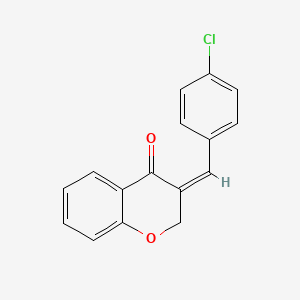
![2-methoxy-4-[(E)-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B14807035.png)

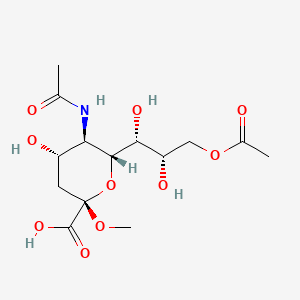

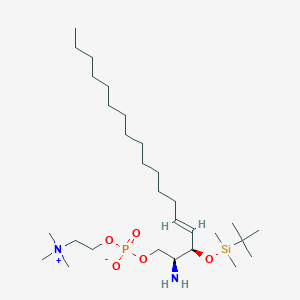
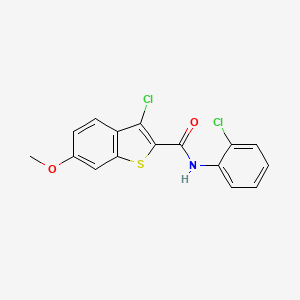
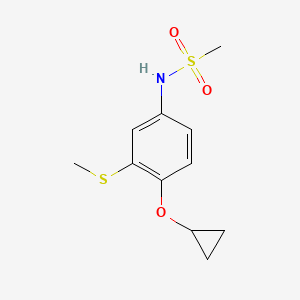
![2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14807111.png)
